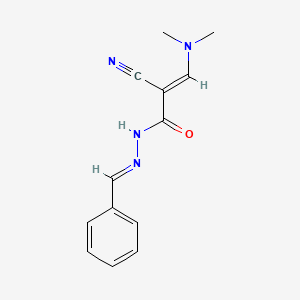

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide

Vue d'ensemble

Description

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide is an organic compound that draws significant interest from the scientific community due to its versatile chemical properties and potential applications. This compound features a unique structural motif which consists of both cyano and hydrazide functionalities, making it a valuable candidate for various chemical transformations and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the prominent methods to synthesize 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide involves the condensation of a dimethylaminoacrylate ester with an aryl hydrazine. This reaction is typically carried out under basic conditions, such as in the presence of sodium or potassium carbonate, and often in an organic solvent like ethanol or methanol. The reaction temperature is usually maintained around room temperature or slightly elevated to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This approach allows for better control over reaction parameters and product quality. Reactants are continuously fed into a reactor where the condensation reaction occurs, and the product is continuously extracted, purified, and collected.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of cyano and carbonyl-containing derivatives.

Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the cyano group to an amine or the carbonyl groups to hydroxyl groups.

Substitution: This compound can also participate in nucleophilic substitution reactions, especially at the cyano group. Common nucleophiles include amines, alcohols, and thiols, which can introduce additional functional groups into the molecule.

Common Reagents and Conditions

Common reagents for the aforementioned reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and nucleophiles (amines, alcohols, thiols). Reaction conditions typically vary from room temperature to elevated temperatures, with solvents such as ethanol, methanol, and dichloromethane being commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives with amine, hydroxyl, and additional cyano functionalities. These products can have further applications in chemical synthesis and research.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide has been explored for its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of cyanoacrylohydrazides exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models showed that these compounds could effectively reduce edema in animal models of inflammation, indicating their therapeutic potential .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of α,β-unsaturated carbonyl compounds through reactions such as the Knoevenagel condensation. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals due to the formation of carbon-carbon double bonds that are essential for biological activity .

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of polymers and other materials with specific properties. Its ability to participate in radical polymerization makes it a candidate for creating functionalized polymers that can be used in coatings, adhesives, and other applications where enhanced material properties are desired .

Data Table: Summary of Applications

Mécanisme D'action

Molecular Targets and Pathways Involved

The mechanism by which 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide exerts its effects depends on its chemical transformations. In biological systems, its derivatives can interact with specific enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives may inhibit specific enzymes involved in disease progression or activate receptors that promote beneficial biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide shares structural similarities with compounds like acrylhydrazides and cyanoacrylates.

Cyanoacrylates are well-known for their adhesive properties and are used in medical and industrial applications.

Highlighting Uniqueness

The uniqueness of this compound lies in its combination of cyano and hydrazide functionalities, which confer a wide range of reactivity and potential applications. Unlike many similar compounds, this specific structural arrangement allows for diverse chemical transformations, making it a versatile compound in research and industry.

Activité Biologique

2-Cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide (CAS No. 338779-05-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C13H14N4O, with a molecular weight of 242.28 g/mol. This compound is structurally related to various bioactive molecules and has been investigated for its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Properties

Research has indicated that derivatives of acrylamide compounds, including this compound, exhibit significant anti-inflammatory effects. In vitro studies demonstrate that these compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting their potential use in treating inflammatory diseases .

Case Study: In Vitro Assays

- Cell Line Used: J774 macrophages

- Methodology: Cells were treated with varying concentrations of the compound alongside LPS and IFN-γ to stimulate an inflammatory response.

- Findings: A notable reduction in the production of nitrite and cytokines was observed at non-cytotoxic concentrations, indicating a promising anti-inflammatory profile.

Cytotoxicity and Antitumor Activity

There is emerging evidence that this compound may possess cytotoxic properties against various cancer cell lines. The structural characteristics of the compound suggest it could interact with cellular mechanisms involved in tumor growth inhibition.

Table: Cytotoxicity Data on Cancer Cell Lines

The proposed mechanism of action for this compound involves the inhibition of key inflammatory pathways and modulation of nitric oxide synthesis. Molecular docking studies have indicated strong binding affinities to targets such as COX-2, iNOS, and other enzymes involved in inflammatory processes .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on this compound is limited, related compounds have demonstrated favorable absorption and distribution profiles. Toxicological assessments are crucial for understanding the safety profile of this compound, especially if it progresses toward clinical application.

Toxicity Studies

- Preliminary studies indicate low toxicity at therapeutic doses.

- Further research is needed to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQHXGCAPYZDPH-WHMVALBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.